

An In-depth Technical Guide to 4- [(Cyclopropylamino)sulfonyl]benzoic Acid

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Compound of Interest

Compound Name: 4-
[(Cyclopropylamino)sulfonyl]benzoic acid

Cat. No.: B181784

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This guide provides a comprehensive technical overview of **4-[(Cyclopropylamino)sulfonyl]benzoic acid**, a molecule of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, properties, and potential applications.

Introduction and Core Chemical Identity

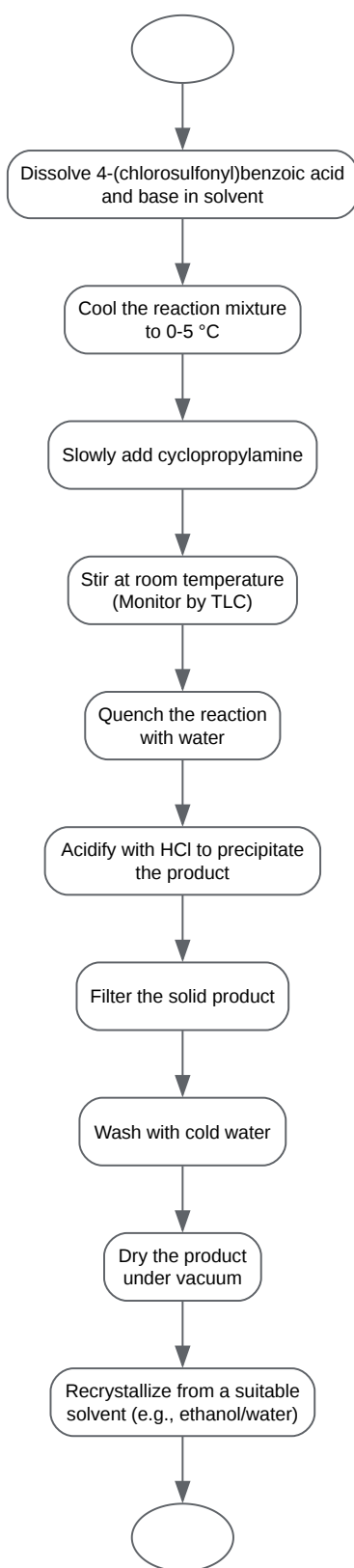
4-[(Cyclopropylamino)sulfonyl]benzoic acid, with the CAS Number 436092-71-6, is a sulfonamide derivative of benzoic acid.[1][2] This bifunctional molecule incorporates a carboxylic acid group and a cyclopropyl-substituted sulfonamide moiety.[3] The presence of the sulfonamide group, a well-established pharmacophore, and the unique conformational constraints of the cyclopropyl ring make this compound a valuable scaffold for exploring structure-activity relationships in drug design.[4] The sulfonyl group can act as a hydrogen bond acceptor, while the acidic proton of the sulfonamide can be a hydrogen bond donor, facilitating interactions with biological targets.[4]

Physicochemical and Structural Data

A summary of the key physicochemical properties of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** is presented below. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Source(s) |
|---------------------|---|-----------|
| CAS Number | 436092-71-6 | [1][2] |
| Molecular Formula | C ₁₀ H ₁₁ NO ₄ S | [1][2] |
| Molecular Weight | 241.27 g/mol | [2] |
| IUPAC Name | 4- [(cyclopropylamino)sulfonyl]benzoic acid | [5] |
| Appearance | Solid (predicted) | [5] |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | Inert atmosphere, room temperature | [5] |

Structural Representation:



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Figure 2: General workflow for the synthesis of **4-[(Cyclopropylamino)sulfonyl]benzoic acid**.

Step-by-Step Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane.
- **Cooling:** Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
- **Addition of Amine:** Slowly add cyclopropylamine (1.1 equivalents) to the cooled solution dropwise while stirring. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench it by adding deionized water.
- **Acidification and Precipitation:** Transfer the mixture to a separatory funnel. If using a water-immiscible solvent, separate the organic layer. Acidify the aqueous layer (or the entire mixture if a water-miscible solvent was used) with dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3. The product will precipitate out as a solid.
- **Isolation:** Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any remaining salts.
- **Drying:** Dry the crude product under vacuum.
- **Purification:** For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for **4-[(Cyclopropylamino)sulfonyl]benzoic acid** is not extensively published, its structural motifs are present in compounds with known pharmacological activities. It serves as a valuable building block and a key intermediate in the synthesis of more complex molecules. [6] The broader class of sulfonamides is known for a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and diuretic activities. [4] A structurally related compound, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, has been identified as a potent and selective inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8) with an IC_{50} of 0.28 μ M. [4] NTPDases are involved in regulating extracellular nucleotide signaling, which plays a role in thrombosis, inflammation, and cancer. [4] The high potency of the chlorinated analog suggests that **4-[(Cyclopropylamino)sulfonyl]benzoic acid** is a key scaffold for the development of inhibitors for this enzyme class.

The presence of the carboxylic acid functionality allows for further chemical modifications, such as the formation of amides, esters, or other derivatives, enabling the exploration of a wider chemical space in drug discovery programs. [6]

Analytical Methodologies

The purity and identity of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the quantitative analysis and purity assessment of this compound.

Instrumentation and Conditions:

| Parameter | Recommended Setting |
|--------------------|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 μ m) |
| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. A typical gradient could be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 $^{\circ}$ C |
| Detection | UV at approximately 254 nm |
| Injection Volume | 10 μ L |
| Sample Preparation | Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water. |

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** is expected to show characteristic absorption bands for the functional groups present.

- O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm^{-1}
- C=O stretch (carboxylic acid): A strong band around 1700 cm^{-1}
- N-H stretch (sulfonamide): A band in the region of 3200-3300 cm^{-1}
- S=O stretch (sulfonamide): Two strong bands, typically around 1350 cm^{-1} (asymmetric) and 1160 cm^{-1} (symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzene ring (typically in the δ 7.5-8.5 ppm region), the N-H proton of the sulfonamide (which may be broad and its chemical shift can vary with solvent and

concentration), and the protons of the cyclopropyl ring (in the upfield region, typically δ 0.5-1.0 ppm).

- ^{13}C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid (around δ 165-175 ppm), the aromatic carbons, and the carbons of the cyclopropyl group.

Conclusion

4-[(Cyclopropylamino)sulfonyl]benzoic acid is a versatile chemical entity with significant potential as a building block in medicinal chemistry. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of enzyme inhibition. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization to support further research and development efforts.

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